10,10'-Oxybisphenoxarsine
Overview
Description
10,10’-Oxybisphenoxarsine is an organometallic compound that appears as a colorless crystalline solid or a dense yellow liquid . It is odorless and insoluble in water . It has been used primarily for fungicidal and bactericidal protection of plastics .
Molecular Structure Analysis
The molecular formula of 10,10’-Oxybisphenoxarsine is C24H16As2O3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
10,10’-Oxybisphenoxarsine, being an organometallic compound, is reactive with many other groups. It is incompatible with acids and bases, and as a good reducing agent, it is also incompatible with oxidizing agents .Physical and Chemical Properties Analysis
10,10’-Oxybisphenoxarsine is a clear light yellow liquid with a mild odor . It is insoluble in water and slightly denser than water . Its boiling point is 531.3±43.0 °C at 760 mmHg .Scientific Research Applications
Antimicrobial Activity in Coatings
10,10'-Oxybisphenoxarsine (OBPA) exhibits significant antimicrobial properties, particularly against bacteria and fungi. Studies have demonstrated its superior efficacy and persistence compared to other fungistats like 2,3,4,6-tetrachlorophenol and phenylmercuric acetate. Its application in exterior acrylate paint film and asphalt coatings highlights its potential in environments where there's no risk of ingestion. OBPA's application extends to paint, asphalt, wood, and marine pilings, emphasizing its utility in various industrial coatings (Wolf & Riley, 1965).
Interaction with Microorganisms
OBPA's interaction with microorganisms, specifically Scopulariopsis brevicaulis, has been studied to evaluate the potential degradation of OBPA into hazardous compounds like trimethylarsine. However, research indicates no significant microbiological cleavage of aryl-arsenic bonds in the presence of OBPA, suggesting its stable nature in microbial environments (Andrewes et al., 2000).
In Vitro Effects on Liver Mitochondria
Investigating OBPA's toxicity, its effects on rat liver mitochondria have been explored. OBPA was found to inhibit several tricarboxylic acid cycle dehydrogenases, affecting mitochondrial function. This inhibition, however, could be prevented or reversed by glutathione, indicating the potential for mitigating OBPA's toxic effects (Kronenberg & Brabec, 1982).
Leaching from Plastics
A study focusing on the leaching potential of additives from plastics in facilities holding aquatic fauna discovered the presence of OBPA. This highlights the environmental impact and the need for monitoring such substances in ecosystems (Zitko, 1999).
Crystal Structure Studies
Research into the crystal structures of derivatives of this compound provides valuable insights into its chemical properties. Such studies are crucial for understanding the molecular behavior and potential applications of OBPA in various fields (Meyers et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
10,10’-Oxybisphenoxarsine, also known as OBPA, is primarily used as a non-food pesticide to prevent the growth of microorganisms in plastics . Its primary targets are bacteria, microbes, and viruses .
Mode of Action
It is known that the compound interacts with its microbial targets, leading to their inhibition and preventing their growth in the plastics .
Biochemical Pathways
Arsenic compounds, which 10,10’-oxybisphenoxarsine is a part of, are known to undergo various biotransformation processes in microbial systems, including oxidation, reduction, and methylation . These processes involve various genes and proteins and play important roles in arsenic redox reactions, resistance, methylation/demethylation, and accumulation .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability.
Result of Action
It is known that arsenic compounds can be acutely poisonous and recognized carcinogens of the skin, lungs, and liver .
Action Environment
10,10’-Oxybisphenoxarsine is used in a variety of environments, including household plastics such as shower curtains, floor coverings, wall coverings, marine upholstery, automotive vinyl trim, vinyl molding, tarpaulins, awnings, gaskets, weather stripping, caulking, ditch liners, and swimming pool liners
Biochemical Analysis
Biochemical Properties
It is known that it has a high degree of acute toxicity when administered orally and to the skin and eyes
Cellular Effects
10,10’-Oxybisphenoxarsine is used to prevent the growth of microorganisms in plastics This suggests that it may have antimicrobial properties and could potentially interfere with cellular processes in microorganisms
Molecular Mechanism
It is known to have a high degree of acute toxicity, suggesting that it may interact with biomolecules in a way that disrupts normal cellular function
Temporal Effects in Laboratory Settings
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine, but this arsenic is cleared from the body after two weeks .
Dosage Effects in Animal Models
In subacute feeding studies using rats, animals at the highest dose levels of 10,10’-Oxybisphenoxarsine had retarded growth, liver effects, and an accumulation of arsenic in the liver and kidneys
Metabolic Pathways
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine .
Transport and Distribution
It is known that arsenic accumulates in the liver and kidneys as a result of exposure to 10,10’-Oxybisphenoxarsine .
Properties
IUPAC Name |
10-phenoxarsinin-10-yloxyphenoxarsinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16As2O3/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZAKVGPJFABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16As2O3 | |
Record name | PHENOXARSINE, 10,10'-OXYDI- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032443 | |
Record name | 10,10'-Oxybisphenoxarsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxarsine, 10,10'-oxydi- appears as a clear light yellow liquid with a mild odor. Insoluble in water and slightly denser than water. Contact may severely irritate skin, eyes, and mucous membranes., Colorless solid; [Merck Index] White crystalline solid; [MSDSonline] | |
Record name | PHENOXARSINE, 10,10'-OXYDI- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenoxarsine oxide | |
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CAS No. |
58-36-6 | |
Record name | PHENOXARSINE, 10,10'-OXYDI- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 10,10′-Oxybisphenoxarsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenoxarsine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,10'-Oxybisphenoxarsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenoxarsin-10-yl oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.343 | |
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Record name | 10,10'-OXYDIPHENOXARSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0GEE9L5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
363 to 365 °F (EPA, 1998) | |
Record name | PHENOXARSINE, 10,10'-OXYDI- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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